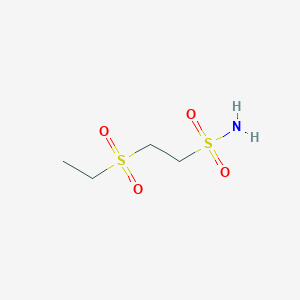
2-(Ethanesulfonyl)ethane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethanesulfonyl)ethane-1-sulfonamide is an organic compound characterized by the presence of two sulfonamide groups attached to an ethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfonyl)ethane-1-sulfonamide typically involves the reaction of ethanesulfonyl chloride with ethane-1,2-diamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3CH2SO2Cl+H2NCH2CH2NH2→CH3CH2SO2NHCH2CH2SO2NH2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
2-(Ethanesulfonyl)ethane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides, depending on the reagents used.
科学的研究の応用
2-(Ethanesulfonyl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and related compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide groups, which can mimic the structure of natural substrates.
Medicine: Explored for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(Ethanesulfonyl)ethane-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, inhibiting the activity of enzymes or altering the function of receptors. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects.
類似化合物との比較
Similar Compounds
Methanesulfonamide: Similar structure but with a single sulfonamide group.
Benzenesulfonamide: Contains a benzene ring instead of an ethane backbone.
Tosylamide: Features a toluene group attached to the sulfonamide.
Uniqueness
2-(Ethanesulfonyl)ethane-1-sulfonamide is unique due to the presence of two sulfonamide groups, which can enhance its reactivity and binding affinity compared to compounds with a single sulfonamide group. This dual functionality makes it a versatile reagent in organic synthesis and a promising candidate for various applications in research and industry.
特性
分子式 |
C4H11NO4S2 |
|---|---|
分子量 |
201.3 g/mol |
IUPAC名 |
2-ethylsulfonylethanesulfonamide |
InChI |
InChI=1S/C4H11NO4S2/c1-2-10(6,7)3-4-11(5,8)9/h2-4H2,1H3,(H2,5,8,9) |
InChIキー |
OKVLDXQOUOJJLY-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)CCS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid](/img/structure/B13074273.png)
![4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline](/img/structure/B13074274.png)
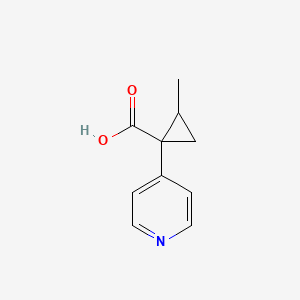


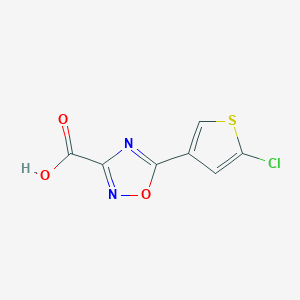
![2-[(4-Aminophenyl)(cyanomethyl)amino]acetonitrile](/img/structure/B13074299.png)
![1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13074300.png)
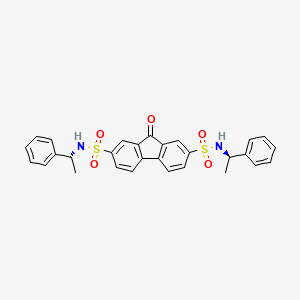
![2-[(4-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13074312.png)
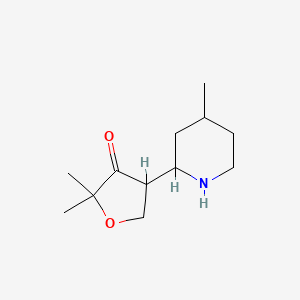
![(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid](/img/structure/B13074314.png)


